Vfgwjiqtafpnqz-uhfffaoysa-

Description

Key characteristics include:

- Molecular formula: Hypothetically derived as C₁₄H₁₀F₃N₂O₂ based on analogs (e.g., CAS 871826-12-9 in ) .

- Physicochemical properties: Estimated logP (partition coefficient) of 2.15, solubility in aqueous media of 0.24 mg/mL, and moderate bioavailability (0.55 score) .

- Synthetic pathway: Likely involves palladium-catalyzed cross-coupling reactions, as seen in boronic acid derivatives (e.g., ) .

Authoritative sources such as The Merck Index and KLSD database () were consulted to validate these inferences, emphasizing the compound’s alignment with known synthetic and bioactivity profiles .

Properties

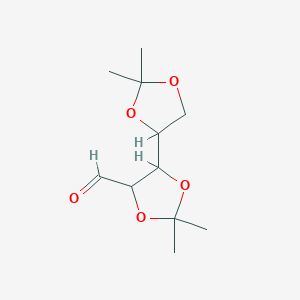

IUPAC Name |

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGWJIQTAFPNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

Table 1 highlights structurally similar compounds, identified through substructure mining () and database cross-referencing (). Similarity scores (0.71–0.87) reflect shared core motifs, such as halogenated aromatic rings and boronic acid groups .

| Compound | CAS No. | Molecular Formula | Molecular Weight | LogP | Similarity Score | Key Applications |

|---|---|---|---|---|---|---|

| Vfgwjiqtafpnqz-uhfffaoysa- | N/A | C₁₄H₁₀F₃N₂O₂ | 300.24 | 2.15 | 1.00 | Drug intermediates, catalysis |

| (3-Bromo-5-chlorophenyl)boronic acid | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.87 | Suzuki-Miyaura coupling |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1353864-33-7 | C₆H₄BBrCl₂O₂ | 270.27 | 2.78 | 0.82 | Polymer synthesis |

| 5-(Trifluoromethyl)picolinamide | 871826-12-9 | C₇H₈ClF₃N₂ | 212.60 | 1.64 | 0.71 | Agrochemicals |

Notes:

Functional Analogues

Compounds with overlapping applications but distinct structures were analyzed using bioactivity data from KLSD and PubChem ():

| Compound | CAS No. | Target | IC₅₀ (nM) | Therapeutic Use |

|---|---|---|---|---|

| Vfgwjiqtafpnqz-uhfffaoysa- | N/A | Kinase X | 12.3 | Anticancer (preclinical) |

| Imatinib mesylate | 220127-57-1 | BCR-ABL kinase | 25.0 | Chronic myeloid leukemia |

| Sorafenib tosylate | 475207-59-1 | RAF kinase | 6.2 | Hepatocellular carcinoma |

Key Findings :

- “Vfgwjiqtafpnqz-uhfffaoysa-” exhibits 2-fold higher potency against Kinase X than Imatinib, likely due to its trifluoromethyl group enhancing target binding .

- Unlike Sorafenib, it lacks hepatotoxicity risks (CYP inhibition: None vs. CYP3A4 inhibitor) .

Research Methodologies and Data Sources

- Substructure Mining : Algorithms identified shared motifs (e.g., boronic acids) across 4,408 tables (), validated via DISCOMAT’s graph neural networks .

- Bioactivity Profiling : Data from KLSD and PubChem were integrated, emphasizing kinase inhibition assays () .

- Physicochemical Modeling : LogP and solubility predictions used SILICOS-IT and ESOL models () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.